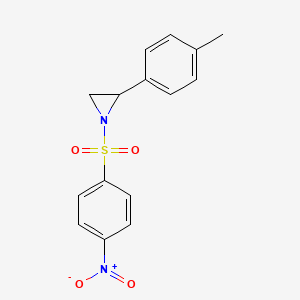
2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine is an organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide under basic conditions. For example, 4-methylphenylamine can react with an epoxide to form the aziridine ring.
Introduction of the Sulfonyl Group: The 4-nitrobenzene-1-sulfonyl group can be introduced through a sulfonylation reaction. This involves reacting the aziridine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are common oxidizing agents.
Major Products Formed
Nucleophilic Substitution: The major products are ring-opened derivatives with the nucleophile attached to the former aziridine carbon.
Reduction: The major product is the corresponding amine derivative.
Oxidation: The major product is the corresponding carboxylic acid derivative.
科学的研究の応用
2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine depends on its specific application. In biological systems, it may exert its effects through interactions with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The aziridine ring can also react with nucleophilic sites in biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
2-Phenyl-1-(4-nitrobenzene-1-sulfonyl)aziridine: Similar structure but lacks the methyl group on the phenyl ring.
2-(4-Methylphenyl)-1-(benzenesulfonyl)aziridine: Similar structure but lacks the nitro group on the sulfonyl benzene ring.
2-(4-Methylphenyl)-1-(4-methylbenzene-1-sulfonyl)aziridine: Similar structure but has a methyl group instead of a nitro group on the sulfonyl benzene ring.
Uniqueness
2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine is unique due to the presence of both the 4-methylphenyl and 4-nitrobenzene-1-sulfonyl groups. These substituents confer distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
175222-84-1 |
|---|---|
分子式 |
C15H14N2O4S |
分子量 |
318.3 g/mol |
IUPAC名 |
2-(4-methylphenyl)-1-(4-nitrophenyl)sulfonylaziridine |
InChI |
InChI=1S/C15H14N2O4S/c1-11-2-4-12(5-3-11)15-10-16(15)22(20,21)14-8-6-13(7-9-14)17(18)19/h2-9,15H,10H2,1H3 |
InChIキー |
DCFGIZZBKRBQFZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2CN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




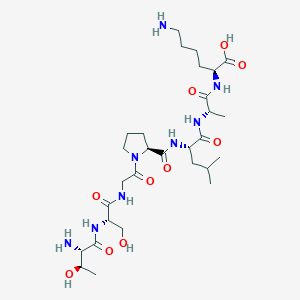
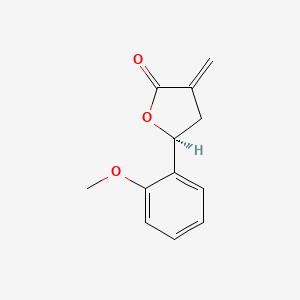

![2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole](/img/structure/B12570662.png)
![3-[Ethyl-[3-(4-methylphenyl)-3-oxopropyl]amino]-1-(4-methylphenyl)propan-1-one;hydrochloride](/img/structure/B12570668.png)
![N-[4-(1-Isobutyryl-2,3-dihydro-1H-indol-5-yl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B12570672.png)
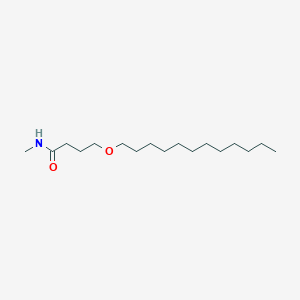
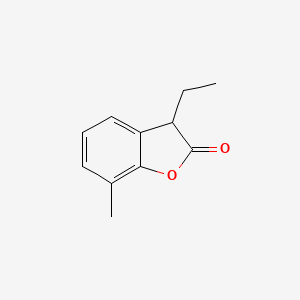


![1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12570711.png)
![1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine](/img/structure/B12570712.png)
